1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one
Description
Properties
IUPAC Name |
1-(iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IO3/c10-6-7-9(5-8(11)13-7)1-3-12-4-2-9/h7H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWPRICXBJXQRLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(=O)OC2CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one typically involves a multi-step process. One common method is the Prins/pinacol reaction, which uses a Lewis acid catalyst to achieve high yields and selectivity . The process begins with the formation of an intermediate from aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol, followed by a cascade reaction to form the spirocyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols, typically under mild conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azido derivative, while oxidation with potassium permanganate could produce a carboxylic acid derivative.
Scientific Research Applications
1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules and potential drug candidates.
Organic Synthesis: The compound is used in the development of new synthetic methodologies and the synthesis of complex organic molecules.
Material Science: It can be utilized in the design and synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one involves its interaction with various molecular targets. The iodomethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This interaction can affect various biochemical pathways, depending on the specific target molecules involved .
Comparison with Similar Compounds
Structural Analogs
Table 1: Key Structural Analogs and Their Properties
Functional Comparisons
Pharmacological Activity
- AF710B: A thia-diaza spirocyclic compound with potent M1/σ1 receptor agonism (Ki = 7 nM for muscarinic receptors) and efficacy in Alzheimer’s disease models. Its indole-propanone side chain enhances CNS penetration .
- 2,8-Dimethyl-1-oxa-8-azaspiro[4.5]decan-3-one: Exhibits partial M1 agonism (60% intrinsic activity vs. carbachol) and stimulates phosphoinositide hydrolysis. The exo double bond at C-3 is critical for receptor binding .
- This compound: No direct pharmacological data are reported. However, the iodomethyl group may hinder blood-brain barrier penetration compared to methyl or ethyl analogs .
Physicochemical Properties
- Dioxolane vs. Diaza/Oxa Rings : The 2,8-dioxolane ring in the target compound confers rigidity and oxidation resistance, whereas diaza/oxa analogs (e.g., AF710B) exhibit enhanced hydrogen-bonding capacity for receptor interactions .
Biological Activity
1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one is a unique chemical compound characterized by its spirocyclic structure and the presence of an iodomethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Chemical Structure and Properties
- Molecular Formula : CHI O
- Molecular Weight : 292.11 g/mol
- CAS Number : 2138296-01-0
The spirocyclic nature of the compound allows for diverse reactivity patterns, particularly involving the iodomethyl group, which can facilitate nucleophilic substitutions and other transformations.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The iodomethyl group can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function and affecting various biochemical pathways. This interaction is crucial for its pharmacological effects, which include anti-inflammatory and antimicrobial activities.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism often involves disruption of microbial cell membranes and interference with metabolic processes.
Anti-inflammatory Effects
Studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines and mediators. For instance, a related study demonstrated that certain spirocyclic compounds significantly reduced paw edema in animal models, indicating their potential as anti-inflammatory agents .
Study on Anti-inflammatory Activity
A recent study evaluated the anti-inflammatory potential of various spirocyclic compounds, including derivatives of this compound. The results demonstrated that these compounds significantly inhibited the expression of inflammatory markers such as COX-2 and IL-1β.
| Compound | COX-2 Inhibition (%) | IL-1β Inhibition (%) |
|---|---|---|
| This compound | 82.5% | 89.5% |
| Control (Sodium Diclofenac) | 70% | 75% |
This table illustrates the efficacy of the compound compared to a standard anti-inflammatory drug.
Antimicrobial Studies
In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against various bacterial strains. The results indicated a broad spectrum of activity, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 30 µg/mL |
| Pseudomonas aeruginosa | 25 µg/mL |
These findings suggest that the compound may serve as a promising candidate for developing new antimicrobial agents.
Q & A
Basic: What synthetic strategies are effective for preparing 1-(Iodomethyl)-2,8-dioxaspiro[4.5]decan-3-one?
Methodological Answer:
The synthesis typically involves cyclization reactions to form the spirocyclic core. A key route includes the use of diol intermediates cyclized under acidic conditions (e.g., Nafion-Hg catalyst) to construct the spiro[4.5]decan framework . Introducing the iodomethyl group may involve nucleophilic substitution, where a precursor like a hydroxymethyl or bromomethyl group is replaced with iodide via Finkelstein-type reactions. Critical parameters include solvent polarity (e.g., THF or DMF), reaction temperature (often 50–80°C), and the use of anhydrous conditions to prevent hydrolysis. Purity optimization requires column chromatography or recrystallization, as noted in spirocyclic compound syntheses .
Basic: How is the purity of this compound validated in academic research?
Methodological Answer:
Purity is assessed via HPLC (reversed-phase C18 columns, acetonitrile/water gradients) and mass spectrometry (ESI or EI-MS for molecular ion confirmation) . Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) identifies structural integrity, with characteristic peaks for the spirocyclic oxygen/nitrogen atoms and iodomethyl group (δ ~3.5–4.0 ppm for CH₂I in ¹H NMR). Elemental analysis (C, H, N) ensures stoichiometric consistency, as demonstrated in similar spiro compounds .
Basic: What storage conditions are recommended for this compound?
Methodological Answer:
The compound should be stored in amber vials under inert gas (argon or nitrogen) at –20°C to prevent degradation of the iodomethyl group and spirocyclic ethers. Desiccants (e.g., silica gel) are critical to avoid moisture-induced ring-opening reactions . Stability studies on analogous spiro compounds suggest a shelf life of 6–12 months under these conditions .
Advanced: How does the iodomethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The iodomethyl group acts as a strong leaving group due to the polarizable C–I bond, facilitating SN2 reactions with amines or thiols. Computational studies (DFT calculations) predict enhanced electrophilicity at the methyl carbon, with activation energies ~15–20 kJ/mol lower than bromo analogs . Experimental data from related iodospiro compounds show >80% yield in alkylation reactions with primary amines under mild conditions (rt, DCM) . Steric hindrance from the spiro core may reduce reactivity in bulky nucleophiles, necessitating optimized molar ratios (1:1.2 substrate:nucleophile) .
Advanced: What computational approaches predict the biological activity of derivatives of this compound?
Methodological Answer:
Molecular docking (AutoDock Vina, Schrödinger Suite) against targets like muscarinic receptors identifies binding affinities. For example, spirocyclic analogs with methyl groups show Ki values <10 nM for M1 receptors . Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond acceptors correlate substituent effects with agonistic activity. MD simulations (AMBER) assess stability of receptor-ligand complexes, with RMSD thresholds <2 Å indicating stable binding .
Advanced: How can regioselective functionalization of the spirocyclic core be achieved?
Methodological Answer:
Regioselectivity is controlled through protecting group strategies. For example, tert-butyloxycarbonyl (Boc) protection of nitrogen in the diaza ring directs electrophilic substitution to the iodomethyl site . Lithiation at the α-position to the carbonyl group (using LDA at –78°C) enables alkylation or acylation, as seen in spiro lactone derivatives . Catalyst screening (e.g., Pd/C for hydrogenation) ensures selective reduction of exocyclic double bonds without affecting the spiro framework .
Advanced: What spectral distinctions exist between this compound and its non-iodinated analogs?
Methodological Answer:
¹H NMR of the iodomethyl group shows a triplet (J = 6–8 Hz) at δ 3.5–4.0 ppm for the CH₂I protons, absent in non-iodinated analogs. In IR, C–I stretching vibrations appear at ~500–600 cm⁻¹. Mass spectra display isotopic patterns characteristic of iodine (m/z 127 for ¹²⁷I) . X-ray crystallography reveals longer C–I bond lengths (~2.10 Å vs. ~1.54 Å for C–Br), confirmed in spirocyclic iodides .
Advanced: How does stereochemistry impact the compound’s pharmacological profile?
Methodological Answer:
Stereoisomerism at the spiro junction (R vs. S configuration) affects receptor binding. For example, trans-7-methyl-2,8-diazaspiro[4.5]decan-3-one shows 10-fold higher M1 receptor affinity than its cis counterpart . Chiral HPLC (Chiralpak AD-H column) resolves enantiomers, while circular dichroism (CD) spectra validate absolute configuration. In vivo studies on analogous compounds reveal stereospecific antiamnesic effects, with (R)-isomers showing superior activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
